N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline
Overview
Description
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline is a chemical compound with the molecular formula C24H26ClNO2 and a molecular weight of 395.92 . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline involves several steps. One common method includes the reaction of 2-chlorophenol with propylene oxide to form 2-(2-chlorophenoxy)propanol. This intermediate is then reacted with 3-(3-phenylpropoxy)aniline under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is employed in studies related to cellular processes and molecular interactions.
Medicine: Research involving this compound may focus on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism by which N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline can be compared with other similar compounds, such as:
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline: This compound has a similar structure but contains a trifluoromethyl group instead of a phenylpropoxy group.
2,2-Dimethyl-3-(3-isopropylphenyl)cyclopropanol: This compound features a cyclopropanol ring and an isopropylphenyl group, highlighting structural differences and potential variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO2/c1-19(28-24-15-6-5-14-23(24)25)18-26-21-12-7-13-22(17-21)27-16-8-11-20-9-3-2-4-10-20/h2-7,9-10,12-15,17,19,26H,8,11,16,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDUGAMKCRJAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=CC=C1)OCCCC2=CC=CC=C2)OC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185879 | |
Record name | N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040690-77-4 | |
Record name | N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040690-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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